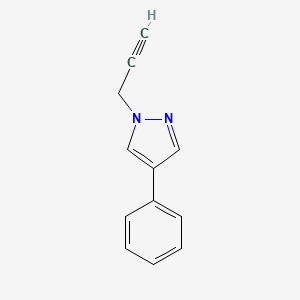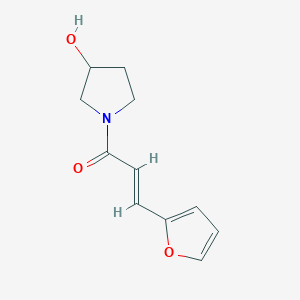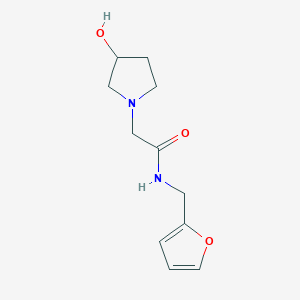
1-ベンジル-3-(2-フルオロフェニル)ピペラジン
説明
1-Benzyl-3-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C17H19FN2 and its molecular weight is 270.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-(2-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(2-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経薬理学研究
“1-ベンジル-3-(2-フルオロフェニル)ピペラジン”は、中枢神経系(CNS)に対する潜在的な効果のために神経薬理学的研究で使用されています。それは、気分、不安、認知を調節する上で重要なセロトニン受容体のリガンドとして作用します。 この分野における研究は、精神障害のための新しい治療薬の開発につながる可能性があります .
医薬品の化学合成
この化合物は、様々な医薬品の化学合成におけるビルディングブロックとして役立ちます。 その構造は修飾が可能で、化学者は潜在的な薬理学的活性を有する幅広い誘導体を合成することができます .
材料科学
材料科学において、“1-ベンジル-3-(2-フルオロフェニル)ピペラジン”は、ユニークな物理的特性を持つ新規有機化合物の作成に使用できます。 これらの材料は、新しいセンサー、コーティングの開発、または高度な複合材料の一部として適用できます .
分析化学
この化合物の独特の化学構造は、ガスクロマトグラフィー質量分析法(GC-MS)または高速液体クロマトグラフィー(HPLC)などの分析方法における標準として使用するために適しています。 それは、様々なサンプル中の複雑な混合物の同定と定量に役立ちます .
農業化学
農業化学における研究では、“1-ベンジル-3-(2-フルオロフェニル)ピペラジン”を成長促進剤や農薬として作用する可能性のある化合物の合成における前駆体または中間体として使用することを検討することができます .
法科学
一部の違法薬物に存在するため、“1-ベンジル-3-(2-フルオロフェニル)ピペラジン”は法科学において重要です。 それは、押収された材料の分析と識別で使用され、麻薬の法的および規制上の管理に貢献しています .
作用機序
Target of Action
Piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
For instance, some piperazine derivatives have been found to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose, which is a key process in the body’s energy metabolism .
Result of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may have potential effects on cellular processes such as enzyme activity and signal transduction .
Action Environment
The action of 1-Benzyl-3-(2-fluorophenyl)piperazine, like other chemical compounds, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
生化学分析
Biochemical Properties
1-Benzyl-3-(2-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . The compound acts as an inhibitor of α-amylase, thereby reducing the rate of carbohydrate digestion and glucose production. This interaction is crucial for its potential use in managing conditions like type 2 diabetes mellitus. Additionally, 1-Benzyl-3-(2-fluorophenyl)piperazine has been observed to interact with other biomolecules, including various receptors and transporters, influencing their activity and function.
Cellular Effects
The effects of 1-Benzyl-3-(2-fluorophenyl)piperazine on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, 1-Benzyl-3-(2-fluorophenyl)piperazine has been found to impact cell signaling pathways, such as those mediated by G-protein-coupled receptors, which play a crucial role in various physiological processes.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-3-(2-fluorophenyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-amylase, inhibiting its enzymatic activity and reducing the hydrolysis of carbohydrates . This inhibition is achieved through competitive binding, where 1-Benzyl-3-(2-fluorophenyl)piperazine competes with the substrate for the active site of the enzyme. Additionally, the compound has been shown to modulate the activity of other enzymes and receptors, leading to changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(2-fluorophenyl)piperazine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to 1-Benzyl-3-(2-fluorophenyl)piperazine can lead to sustained inhibition of α-amylase activity and alterations in cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(2-fluorophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit α-amylase activity without causing significant adverse effects . At higher doses, toxic effects such as renal toxicity and seizures have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
1-Benzyl-3-(2-fluorophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(2-fluorophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, 1-Benzyl-3-(2-fluorophenyl)piperazine can bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(2-fluorophenyl)piperazine plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of 1-Benzyl-3-(2-fluorophenyl)piperazine is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRDLBLTLJYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)
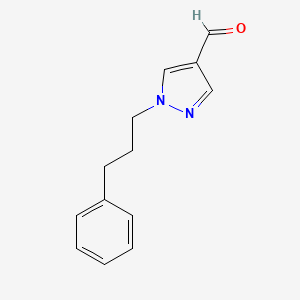


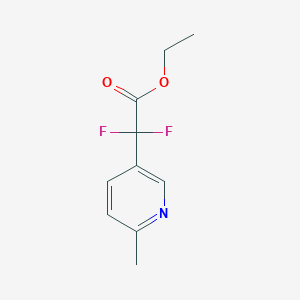
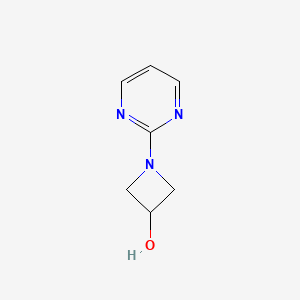

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

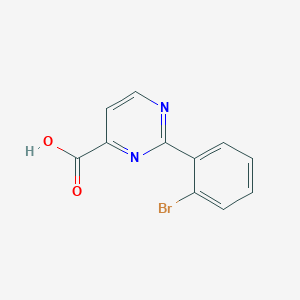
![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)
